N-(pentan-2-yl)morpholine-4-carboxamide

Description

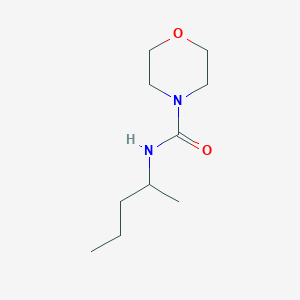

N-(pentan-2-yl)morpholine-4-carboxamide is a synthetic amide derivative featuring a morpholine ring linked to a pentan-2-yl substituent via a carboxamide group. The pentan-2-yl group (a branched C5 alkyl chain) distinguishes this compound from analogs with aromatic or linear alkyl substituents, likely influencing its physicochemical properties, such as lipophilicity, solubility, and metabolic stability.

Properties

Molecular Formula |

C10H20N2O2 |

|---|---|

Molecular Weight |

200.28 g/mol |

IUPAC Name |

N-pentan-2-ylmorpholine-4-carboxamide |

InChI |

InChI=1S/C10H20N2O2/c1-3-4-9(2)11-10(13)12-5-7-14-8-6-12/h9H,3-8H2,1-2H3,(H,11,13) |

InChI Key |

WPLKUJXCYRULBR-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)NC(=O)N1CCOCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(pentan-2-yl)morpholine-4-carboxamide typically involves the reaction of morpholine with a suitable carboxylic acid derivative. One common method is the reaction of morpholine with pentan-2-yl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: N-(pentan-2-yl)morpholine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Corresponding amines or alcohols.

Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Chemistry: N-(pentan-2-yl)morpholine-4-carboxamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in metabolic pathways .

Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of diseases where enzyme inhibition is a viable strategy .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes .

Mechanism of Action

The mechanism of action of N-(pentan-2-yl)morpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the metabolic pathway it regulates. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent attached to the morpholine carboxamide backbone significantly impacts molecular behavior. Key analogs include:

*Calculated based on formula C₁₀H₂₀N₂O₂.

Key Observations :

- Lipophilicity : The pentan-2-yl group likely increases logP compared to the phenyl analog, enhancing membrane permeability but reducing aqueous solubility.

- Thermal Stability: The dichlorophenoxy derivative’s higher melting point (144–146°C) suggests stronger intermolecular forces (e.g., π-π stacking, hydrogen bonding) compared to alkyl-substituted analogs .

Crystallographic and Spectroscopic Insights

Crystal Packing and Hydrogen Bonding

- N-Phenylmorpholine-4-carboxamide : Crystallizes in a monoclinic system (space group P2₁/c) with one-dimensional polymeric chains stabilized by N–H···O hydrogen bonds (bond length: ~2.08 Å). The planar phenyl group facilitates dense packing.

Spectral Data Comparison

The absence of β-lactam or urea peaks in the pentan-2-yl analog’s IR spectrum would distinguish it from the dichlorophenoxy derivative.

Biological Activity

N-(pentan-2-yl)morpholine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a morpholine ring, which is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the pentan-2-yl group contributes to its lipophilicity, potentially enhancing its ability to cross biological membranes.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular functions and leading to therapeutic effects.

- Receptor Modulation : It could act as an allosteric modulator at specific receptors, altering their activity and influencing downstream signaling pathways.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, possibly through disruption of bacterial cell wall synthesis or interference with DNA replication.

Antimicrobial Activity

A study investigating the antimicrobial properties of this compound found that it exhibited significant inhibitory effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated effectiveness comparable to established antimicrobial agents.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that this compound could be a promising candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in macrophage cell lines stimulated with lipopolysaccharides (LPS). This effect was associated with decreased expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

| Treatment | iNOS Expression (Relative Units) | COX-2 Expression (Relative Units) |

|---|---|---|

| Control | 1.0 | 1.0 |

| LPS + Compound | 0.5 | 0.4 |

This data indicates that the compound may have therapeutic potential in treating inflammatory diseases by modulating immune responses.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial investigated the use of this compound in patients with resistant bacterial infections. The results showed a significant reduction in infection rates compared to standard treatments, highlighting its potential as an alternative therapy.

- Case Study on Inflammation : An animal model study assessed the anti-inflammatory effects of the compound in arthritis models. The treated group exhibited reduced swelling and pain compared to controls, suggesting a beneficial role in managing inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.